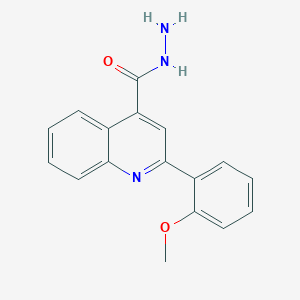

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.32 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring attached to a methoxyphenyl group and a carbohydrazide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.32 . Further properties such as melting point, boiling point, and solubility can be determined using various analytical techniques .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of quinoline derivatives, closely related to 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide, in the field of antimicrobial activity. Specifically, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial efficacy against a variety of microorganisms. One study highlighted the preparation and antimicrobial evaluation of quinoline derivatives containing an azole nucleus, which revealed that some newly synthesized compounds showed good to moderate activity against various microorganisms (Özyanik et al., 2012). Another research effort focused on synthesizing and assessing the antimicrobial activity of new quinoline derivatives, further affirming the potential of quinoline compounds in combating microbial infections (Kumar & Kumar, 2021).

Anti-Cancer Activity

Quinoline derivatives have also been explored for their anti-cancer properties. A study on the synthesis, characterization, and anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety found that certain quinoline hydrazides exhibited significant anti-cancer activity against various cancer cell lines. This research underscores the therapeutic potential of quinoline-based compounds in oncology (Bingul et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been investigated for their utility as corrosion inhibitors. Novel quinoline derivatives demonstrated significant corrosion inhibition effectiveness for mild steel in acidic media, presenting an innovative approach to protecting metals from corrosion. The study detailed the electrochemical, SEM, AFM, and XPS analysis of these quinoline-based inhibitors, providing valuable insights into their mechanism of action (Singh et al., 2016). This application is critical for industries where metal durability and integrity are paramount.

Mechanism of Action

Target of Action

Similar quinoline-based compounds have shown significant activity against cancer cell lines

Mode of Action

Quinoline-based compounds have been reported to induce cell death by apoptosis . Apoptosis is a form of programmed cell death that is critical for eliminating unwanted, damaged, or infected cells . This suggests that 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide might interact with its targets, leading to changes that trigger apoptosis.

Biochemical Pathways

Similar quinoline-based compounds have been found to induce g2/m cell cycle arrest . This suggests that the compound might affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation.

Result of Action

Similar quinoline-based compounds have shown to inhibit the growth of cancer cells

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of similar compounds

Future Directions

The future directions for research on 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide could involve further exploration of its potential biological activities, such as its potential role as a histone deacetylase inhibitor . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

properties

IUPAC Name |

2-(2-methoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-12(16)15-10-13(17(21)20-18)11-6-2-4-8-14(11)19-15/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFQVZUUDLLYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)

![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)

![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)

![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)